2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions: The 4-methoxyphenoxy group and the 3-(trifluoromethyl)phenyl group can be introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and are carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Research: Used as a probe to study biological pathways and molecular interactions.
Material Science: Investigated for its potential use in organic electronics and photonics due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline involves its interaction with specific molecular targets. For example:
Anti-Cancer Activity: It may inhibit the activity of certain kinases or enzymes involved in cell proliferation.
Anti-Inflammatory Activity: It may modulate the production of inflammatory cytokines or inhibit the activity of cyclooxygenase enzymes.
Antimicrobial Activity: It may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: Lacks the methoxyphenoxy and trifluoromethyl groups, resulting in different biological activities.
4-Methoxyquinoline: Contains a methoxy group on the quinoline core but lacks the phenoxy and trifluoromethyl substitutions.
3-(Trifluoromethyl)quinoline: Contains a trifluoromethyl group on the quinoline core but lacks the methoxyphenoxy substitution.
Uniqueness
2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline is unique due to the presence of both the 4-methoxyphenoxy and 3-(trifluoromethyl)phenyl groups
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3NO2/c1-28-18-9-11-19(12-10-18)29-22-20(14-16-5-2-3-8-21(16)27-22)15-6-4-7-17(13-15)23(24,25)26/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPXKLICMCAVEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3C=C2C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.